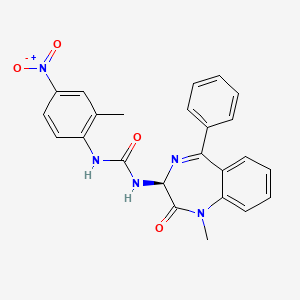
1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-methyl-4-nitrophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-methyl-4-nitrophenyl)urea is a useful research compound. Its molecular formula is C24H21N5O4 and its molecular weight is 443.463. The purity is usually 95%.
BenchChem offers high-quality 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-methyl-4-nitrophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-methyl-4-nitrophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anion Tuning of Rheology and Morphology
One study discusses the impact of anions on the rheology, morphology, and gelation properties of a related low molecular weight hydrogelator. The research indicates that the physical properties of hydrogels can be tuned by the identity of the anion, offering a method to adjust the gels' characteristics for potential applications in materials science and bioengineering (Lloyd & Steed, 2011).
Urea-Fluoride Interaction
Another study focuses on the interaction between urea derivatives and fluoride ions, highlighting a mechanism involving hydrogen bonding and potential proton transfer. This interaction is significant for understanding the chemical behavior of urea compounds in the presence of fluoride, which could be relevant in catalysis and environmental chemistry (Boiocchi et al., 2004).
Radioiodinatable Benzodiazepines for Receptor Targeting
Research into novel radioiodinated 1,4-benzodiazepines, which serve as high-affinity selective antagonists at cholecystokinin receptors, underscores the potential of diazepin-urea compounds in developing radioligands for tumor targeting and imaging. This application is crucial for medicinal chemistry and oncology (Akgün et al., 2009).
Anticancer Agents
The synthesis and in vitro assay of 1-aryl-3-(2-chloroethyl) ureas as potential anticancer agents provide insights into the therapeutic applications of urea derivatives. This research suggests that certain urea compounds exhibit cytotoxicity against human adenocarcinoma cells, highlighting their potential as anticancer drugs (Gaudreault et al., 1988).
Gelation from Sterically Awkward Packing
A study on bis(urea)s based on specific spacers shows that these compounds are highly effective low molecular weight gelators. The awkward shape and conformational promiscuity of these systems are linked to their gelation behavior, which could be exploited in developing new materials for various applications, including drug delivery systems and tissue engineering (Smith et al., 2022).
Synthesis of Anticancer and Antimicrobial Compounds
Further research into the synthesis of 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[1,4]diazepin-1-yl]-2-substituted phenylaminoethanones demonstrates the antimicrobial and anticancer potential of diazepin-urea compounds. These studies provide a foundation for developing new therapeutics in the fight against cancer and infectious diseases (Verma et al., 2015).
特性
IUPAC Name |
1-(2-methyl-4-nitrophenyl)-3-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O4/c1-15-14-17(29(32)33)12-13-19(15)25-24(31)27-22-23(30)28(2)20-11-7-6-10-18(20)21(26-22)16-8-4-3-5-9-16/h3-14,22H,1-2H3,(H2,25,27,31)/t22-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZQYGFNVZNHCT-JOCHJYFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)N[C@@H]2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-methyl-4-nitrophenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

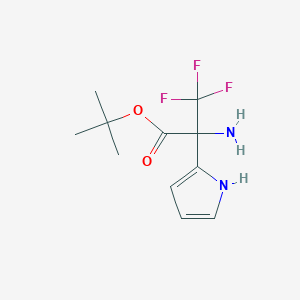
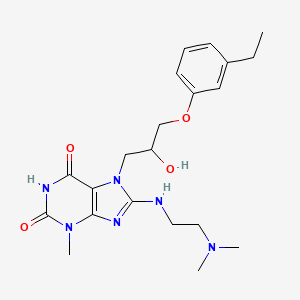
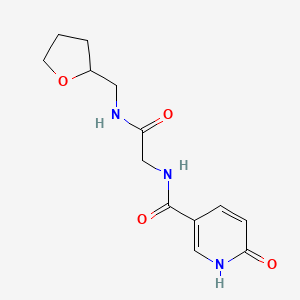
![6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2616512.png)
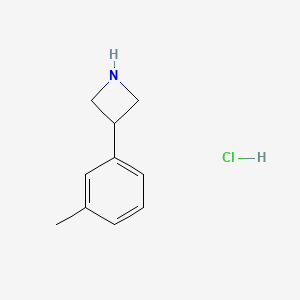
![3-propyl-6-(p-tolyl)-2-((3-(trifluoromethyl)benzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2616515.png)
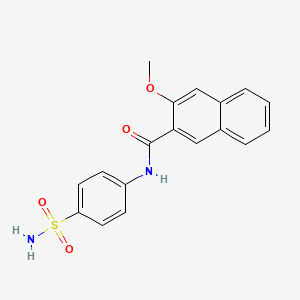
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-phenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2616519.png)
![1-[(3-chlorophenyl)methyl]-2-oxo-N-pyridin-3-ylpyridine-3-carboxamide](/img/structure/B2616522.png)
![3-[(6-chloro-2-pyridinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2616524.png)
![Ethyl 4-[[3-(4-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate](/img/structure/B2616525.png)
![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2616529.png)
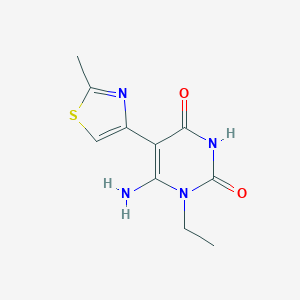
![3-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B2616531.png)